
4,4-dimethoxy-N,N-dimethylbutan-1-amine
Overview
Description
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of drugs like sumatriptan and zolmitriptan , which are serotonin receptor agonists. Therefore, it can be inferred that the compound may indirectly affect serotonin receptors.
Mode of Action
As an intermediate in drug synthesis, it contributes to the overall structure and function of the final therapeutic compounds, such as sumatriptan and zolmitriptan .
Biochemical Pathways
Given its role in the synthesis of sumatriptan and zolmitriptan, it may indirectly influence the serotonin pathway, specifically the 5-ht1b and 5-ht1d receptors .
Result of Action
As an intermediate in drug synthesis, its primary role is to contribute to the structural formation of the final drug compounds .
Action Environment
Like most organic compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Biological Activity
4,4-Dimethoxy-N,N-dimethylbutan-1-amine (also known as 4-(Dimethylamino)butyraldehyde Dimethyl Acetal) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on a review of diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 161.24 g/mol
- Boiling Point : 160-162°C
- Solubility : Soluble in water, ethanol, and ether
This compound primarily functions as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting serotonin receptors. The compound exhibits agonist activity at the 5-HT1A and 5-HT2A serotonin receptor subtypes, which are crucial for modulating mood and anxiety.
Biochemical Pathways
The activation of these serotonin receptors leads to several downstream effects:
- Increased Neuroplasticity : Enhances synaptic plasticity and connectivity in the brain.
- Reduction in Anxiety and Depression Symptoms : Influences neurotransmitter release, contributing to mood regulation.
Pharmacological Applications
This compound is utilized as a precursor in the synthesis of various medications:
- Antihistamines : Used in producing compounds like Fexofenadine.
- Antiarrhythmics : A key intermediate for Dronedarone, which treats atrial fibrillation.
- Triptans : Serves as a building block for migraine medications such as Sumatriptan and Rizatriptan, which target 5-HT1B/1D receptors to alleviate migraine symptoms .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic benefits of this compound:
- Migraine Treatment :
- Anxiety and Depression :
Dosage Effects and Temporal Dynamics
Research indicates that the effects of this compound vary with dosage:
- Low to Moderate Doses : Induce peak experiences characterized by altered perception and emotional amplification.
- Higher Doses : May lead to more pronounced effects on mood regulation but require careful monitoring due to potential side effects .
Summary Table of Biological Activity
Biological Activity | Mechanism | Therapeutic Implications |
---|---|---|
Agonist at 5-HT1A | Modulates neurotransmitter release | Treatment for anxiety and depression |
Agonist at 5-HT2A | Enhances neuroplasticity | Potential for cognitive enhancement |
Precursor for Triptans | Targets migraine pathways | Effective in acute migraine relief |
Scientific Research Applications
Pharmaceutical Applications
4,4-Dimethoxy-N,N-dimethylbutan-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of antimigraine medications such as:
- Sumatriptan
- Rizatriptan
- Almotriptan
- Zolmitriptan
These drugs are part of a class known as triptans, which are specifically designed to treat migraine headaches by acting as agonists for serotonin receptors (5-HT1D and 5-HT1B) in the brain.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available precursors such as dimethylamine and butyraldehyde.
- Reactions : A common method includes the reaction of dimethylamine with butyraldehyde followed by further modifications to introduce methoxy groups.
- Yield Optimization : Various reaction conditions (solvent choice, temperature, and catalysts) are adjusted to maximize yield and purity.
Case Study 1: Synthesis for Sumatriptan
In one documented synthesis route for Sumatriptan, this compound was synthesized via a multi-step process involving Grignard reagents and orthoformates. The final product exhibited a high yield (approximately 70%) with minimal impurities, demonstrating the effectiveness of this compound as an intermediate in pharmaceutical applications .
Case Study 2: Rizatriptan Production
Another study focused on optimizing the synthesis of Rizatriptan using this compound. The researchers explored various acid catalysts under both aqueous and non-aqueous conditions to enhance yield. Results indicated that using sulfuric acid at elevated temperatures significantly improved product quality while reducing dimer impurity levels to below 10% .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-dimethoxy-N,N-dimethylbutan-1-amine, and what critical steps ensure high yield?
- Methodological Answer : The compound is synthesized via acetal protection of 4-(dimethylamino)butyraldehyde. A typical route involves reacting the aldehyde with methanol under acidic conditions (e.g., HCl or H₂SO₄) to form the dimethyl acetal. Critical steps include strict temperature control (0–5°C during aldehyde stabilization) and purification via fractional distillation or column chromatography to achieve >98% purity . Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion of acetal formation.
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (in CDCl₃) to confirm methoxy (δ 3.2–3.4 ppm) and dimethylamino (δ 2.2–2.3 ppm) groups. ¹³C NMR verifies the acetal carbon (δ 100–105 ppm) .
- Gas Chromatography (GC) : Assess purity using a DB-5 column with flame ionization detection (FID); compare retention times to reference standards .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 162.2 and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to respiratory irritation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density) of this compound across studies?
- Methodological Answer :
- Standardized Measurements : Use calibrated equipment (e.g., digital densitometer for density, refractive index meter for optical properties) under controlled humidity/temperature.
- Cross-Validation : Compare results with high-purity reference standards (e.g., Mikromol’s 100mg analytical grade product ).
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicated measurements .
Q. What strategies optimize the stability of this compound during long-term storage in experimental settings?
- Methodological Answer :
- Inert Atmospheres : Store under nitrogen or argon to prevent oxidation.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurities .
- Additive Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the dimethylamino group, predicting nucleophilic sites.
- Experimental Validation : React with electrophiles (e.g., benzyl bromide) under varying pH conditions; monitor kinetics via UV-Vis spectroscopy (λmax 255 nm ).
- Steric Effects : The bulky methoxy groups reduce accessibility to the amine, requiring polar aprotic solvents (e.g., DMF) for enhanced reactivity .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the acute toxicity of this compound in vertebrate models?
- Methodological Answer :
- Dose-Response Studies : Replicate experiments across multiple models (e.g., zebrafish and rodents) using OECD guidelines.
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., demethylated byproducts) that may explain variability .
- Inter-Laboratory Collaboration : Share raw data via platforms like Zenodo to identify methodological inconsistencies .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
- CAS No.: 19718-92-4
- Molecular Formula: C₈H₁₉NO₂
- Molecular Weight : 161.24 g/mol
- Synonyms: 4-(Dimethylamino)butyraldehyde dimethyl acetal; 4,4-Dimethoxy-N,N-dimethylbutylamine .
Key Properties :
- Density : 0.892 g/mL
- Boiling Point : 164°C
- Refractive Index : 1.426
- Hazard Codes : R25 (Toxic if swallowed), with safety protocols including S22 (avoid breathing dust) and S36/37 (wear protective clothing/gloves) .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 4,4-Diethoxy-N,N-Dimethylbutan-1-Amine
- CAS No.: 1116-77-4
- Molecular Formula: C₁₁H₂₃NO₂
- Molecular Weight : 189.3 g/mol
- Key Differences :
- Ethoxy vs. Methoxy Substituents : The ethoxy groups increase steric bulk and hydrophobicity compared to methoxy groups, affecting solubility and reaction kinetics .
- Synthetic Role : Used as a precursor in zolmitriptan synthesis via Fischer indole cyclization .
- Reactivity : The diethoxy acetal requires stronger acidic conditions for deprotection compared to dimethoxy derivatives .
Compound B : N,N-Dimethyl-1,4-Butanediamine
- CAS No.: 3529-10-0
- Molecular Formula : C₆H₁₆N₂
- Molecular Weight : 116.21 g/mol
- Applications: Primarily used as a ligand in coordination chemistry or crosslinking agent .
Reaction Pathways and Stability
- This compound: Deprotection: Acidic hydrolysis (e.g., HCl/MeOH) yields 4-(dimethylamino)butyraldehyde, which is oxidized to carboxylic acids (e.g., SiFAlin building blocks) . Stability: Methoxy groups confer moderate stability under basic conditions but require anhydrous storage .
4,4-Diethoxy-N,N-Dimethylbutan-1-Amine :
- Deprotection : Requires stronger acids (e.g., TFA) for ethoxy cleavage, limiting compatibility with acid-sensitive substrates .
Properties
IUPAC Name |
4,4-dimethoxy-N,N-dimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZKKBDOGYBYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438825 | |
Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-92-4 | |
Record name | 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19718-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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